Malt1-IN-6
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Overview
Description
Malt1-IN-6 is a small molecule inhibitor specifically targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase protein involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in immune responses and inflammation. This compound has gained attention for its potential therapeutic applications in treating various lymphomas and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malt1-IN-6 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to achieve high yield and purity. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reduce waste. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Malt1-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols; electrophiles like alkyl halides and acyl chlorides under controlled temperatures and solvents
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Malt1-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MALT1 in various biochemical pathways and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of MALT1-mediated signaling and its impact on cell proliferation, apoptosis, and immune responses.
Medicine: Explored as a potential therapeutic agent for treating lymphomas, autoimmune diseases, and other conditions involving dysregulated NF-κB signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MALT1 and related pathways.
Mechanism of Action
Malt1-IN-6 exerts its effects by inhibiting the proteolytic activity of MALT1. MALT1 functions as a scaffold protein and protease, forming a complex with caspase recruitment domain family member 11 (CARD11) and B cell CLL/lymphoma 10 (BCL10). This complex activates the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of IκBα, and subsequent activation of NF-κB. By inhibiting MALT1, this compound disrupts this signaling cascade, resulting in reduced NF-κB activation and downstream gene expression. This inhibition affects various cellular processes, including cell proliferation, survival, and immune responses .
Comparison with Similar Compounds
Similar Compounds
MI-2: Another MALT1 inhibitor with similar mechanisms of action but different chemical structure and potency.
Compound 3: A substrate-mimetic inhibitor targeting the active site of MALT1, showing efficacy in preclinical models of lymphoma.
ABBV-MALT1: A novel inhibitor with potent activity against MALT1 and demonstrated efficacy in overcoming resistance to other therapies .
Uniqueness of Malt1-IN-6
This compound stands out due to its high specificity and potency in inhibiting MALT1. It has shown superior efficacy in preclinical studies, particularly in models of diffuse large B-cell lymphoma and autoimmune diseases. Its unique chemical structure allows for better pharmacokinetic properties and reduced off-target effects compared to other MALT1 inhibitors .
Properties
Molecular Formula |
C18H12Cl2F3N9O |
---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[2-chloro-7-[1-(trifluoromethyl)cyclopropyl]pyrazolo[1,5-a]pyrimidin-6-yl]urea |
InChI |
InChI=1S/C18H12Cl2F3N9O/c19-10-5-9(7-25-15(10)32-26-3-4-27-32)28-16(33)29-11-8-24-13-6-12(20)30-31(13)14(11)17(1-2-17)18(21,22)23/h3-8H,1-2H2,(H2,28,29,33) |
InChI Key |
AAQRMGYKVAIZSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=NC3=CC(=NN32)Cl)NC(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)C(F)(F)F |
Origin of Product |
United States |
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